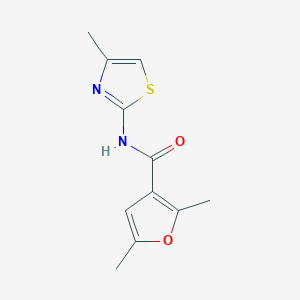
2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a heterocyclic compound that belongs to the class of thiazole derivatives. It has a molecular formula of C10H12N2O2S and a molecular weight of 224.28 g/mol. DMF has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various applications in scientific research.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide is not fully understood. However, it is believed that 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular defense mechanisms. 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide has been found to activate Nrf2, leading to the upregulation of various antioxidant and anti-inflammatory genes, which can protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects
2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide has been found to have a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress. 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide has also been found to have anti-inflammatory effects, which can reduce inflammation in various tissues and organs. Additionally, 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide has been found to have immunomodulatory effects, which can modulate the immune response and reduce the risk of autoimmune diseases.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Additionally, 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide has been found to be non-toxic at low concentrations, making it a safe candidate for use in various experiments. However, 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide also has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. Additionally, 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide can be expensive to synthesize, which can limit its availability for use in certain experiments.
Future Directions
There are several future directions for research on 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide. One potential area of research is the use of 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide as a potential drug candidate for the treatment of various diseases. 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand the mechanism of action of 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide and how it exerts its effects. Finally, more research is needed to optimize the synthesis of 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide and develop more efficient and cost-effective methods for its production.
Synthesis Methods
2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylthiazole with furfuryl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to yield 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide. The synthesis of 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide is relatively simple and can be carried out using readily available reagents.
Scientific Research Applications
2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide has been found to have a range of applications in scientific research. One of the most promising areas of research is the use of 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide as a potential drug candidate for the treatment of various diseases. 2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide has been found to possess anti-inflammatory, antioxidant, and immunomodulatory properties, which make it a promising candidate for the treatment of conditions such as multiple sclerosis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-5-16-11(12-6)13-10(14)9-4-7(2)15-8(9)3/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYKVHVAPAESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5159720.png)
![N'-[methoxy(phenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5159722.png)
![{4-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5159726.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5159728.png)

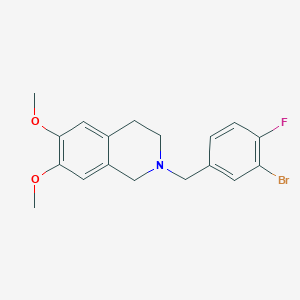
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)
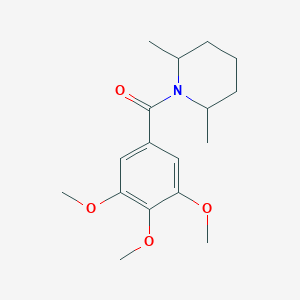

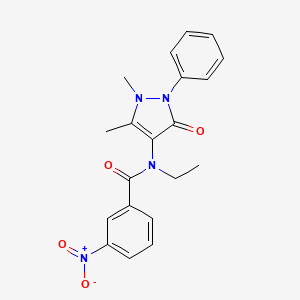
![ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)
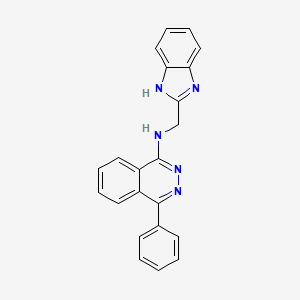
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)